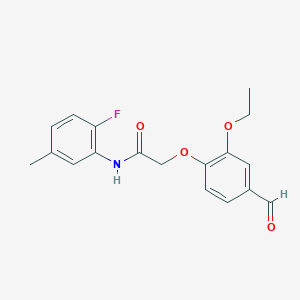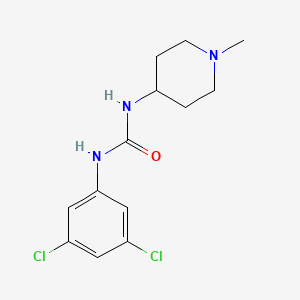![molecular formula C15H16N2O4S B5322154 5-[(benzylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5322154.png)
5-[(benzylamino)sulfonyl]-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(Benzylamino)sulfonyl]-2-methoxybenzamide, also known as BzAMS, is a potent and selective inhibitor of the AAA+ ATPase p97/VCP. It has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders.
Mecanismo De Acción
5-[(benzylamino)sulfonyl]-2-methoxybenzamide binds to the D2 domain of p97/VCP, which is responsible for the interaction with cofactors and substrates. This binding inhibits the ATPase activity of p97/VCP, leading to the accumulation of polyubiquitinated proteins and induction of ER stress. The accumulation of misfolded proteins ultimately leads to apoptosis in cancer cells and enhanced clearance in neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been shown to induce ER stress and activate the unfolded protein response in cancer cells, leading to apoptosis. In addition, this compound has been shown to enhance the clearance of misfolded proteins in neurodegenerative disorders, reducing their aggregation and toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-[(benzylamino)sulfonyl]-2-methoxybenzamide is its potency and selectivity for p97/VCP, making it a useful tool for studying the function of this ATPase. However, its potency also poses a challenge for in vivo studies, as high doses may be required to achieve therapeutic effects. In addition, the potential off-target effects of this compound have not been fully characterized, and further studies are needed to determine its safety and efficacy in vivo.
Direcciones Futuras
For 5-[(benzylamino)sulfonyl]-2-methoxybenzamide research include the development of more potent and selective analogs, as well as the evaluation of its therapeutic potential in preclinical and clinical studies. In addition, further studies are needed to elucidate the off-target effects of this compound and its potential interactions with other drugs. Finally, the role of p97/VCP in other diseases, such as viral infections and autoimmune disorders, should be explored to expand the potential therapeutic applications of this compound.
Métodos De Síntesis
The synthesis of 5-[(benzylamino)sulfonyl]-2-methoxybenzamide involves a series of reactions starting from 2-methoxybenzoic acid. The acid is first converted to the corresponding acid chloride using thionyl chloride, followed by reaction with benzylamine to give the benzylamide intermediate. This intermediate is then treated with sodium bisulfite to form the sulfonamide linkage, and finally, the benzyl group is deprotected using palladium on carbon and hydrogen gas to yield the final product, this compound.
Aplicaciones Científicas De Investigación
5-[(benzylamino)sulfonyl]-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in cancer and neurodegenerative disorders. The inhibition of p97/VCP by this compound has been shown to induce ER stress and activate the unfolded protein response, leading to apoptosis in cancer cells. In addition, this compound has been shown to enhance the efficacy of other cancer therapies, such as proteasome inhibitors and DNA-damaging agents.
In neurodegenerative disorders, p97/VCP has been implicated in the clearance of misfolded proteins, such as tau and alpha-synuclein. This compound has been shown to enhance the clearance of these proteins and reduce their aggregation, suggesting a potential therapeutic role in diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
5-(benzylsulfamoyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-21-14-8-7-12(9-13(14)15(16)18)22(19,20)17-10-11-5-3-2-4-6-11/h2-9,17H,10H2,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLUJNSSRRPJIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5322082.png)
![1-isopropyl-4-(3-methylphenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5322089.png)
![N-[2-(aminocarbonyl)phenyl]-1-tert-butyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5322097.png)
![[3-benzyl-1-(3-chloropyridin-2-yl)piperidin-3-yl]methanol](/img/structure/B5322101.png)
![3-{[(2,4-difluorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5322120.png)
![4-ethyl-5-methyl-2-[3-(4-pyridinyl)-1-azetidinyl]pyrimidine](/img/structure/B5322130.png)

![5-(2,6-dimethyl-4-morpholinyl)-2-[2-(3-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5322141.png)


![N'-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5322168.png)
![2-{[3-(4-ethoxyphenyl)acryloyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5322176.png)
![(4aS*,8aR*)-6-[(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5322188.png)
